molecular formula C16H21N3O2 B2689893 3-(3,4-diethoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1775421-84-5

3-(3,4-diethoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B2689893
CAS No.: 1775421-84-5
M. Wt: 287.363
InChI Key: ATLZJQPCKPIFPT-UHFFFAOYSA-N
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Description

3-(3,4-diethoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-diethoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine can be achieved through several methods. One common approach involves the reaction of 2-hydrazinylpyridine with 3,4-diethoxybenzaldehyde under oxidative conditions. This reaction typically employs oxidizing agents such as tert-butyl hydroperoxide (TBHP) and tetrabutylammonium iodide (TBAI) to facilitate the formation of the triazolopyridine ring .

Another method involves the use of microwave-assisted synthesis, where 2,3-dichloropyridine and hydrazine hydrate are reacted under microwave irradiation. This method offers the advantage of shorter reaction times and higher yields compared to conventional heating methods .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality and higher efficiency. The use of green solvents such as ethanol can also be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-diethoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like TBHP, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethoxyphenyl group can be replaced with other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted triazolopyridine derivatives. These products can be further characterized using techniques such as NMR, IR, and mass spectrometry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-diethoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine stands out due to its unique diethoxyphenyl group, which enhances its biological activity and selectivity towards specific kinases. This makes it a valuable compound for targeted cancer therapy and other biomedical applications .

Properties

IUPAC Name

3-(3,4-diethoxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-3-20-13-9-8-12(11-14(13)21-4-2)16-18-17-15-7-5-6-10-19(15)16/h8-9,11H,3-7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATLZJQPCKPIFPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NN=C3N2CCCC3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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